LY 278584

Übersicht

Beschreibung

LY 278584 is a potent and selective antagonist of serotonin 5-HT3 receptors. This compound has been extensively studied for its ability to block 5-HT3 receptors, which are involved in various physiological and pathological processes. This compound has shown promise in research related to neuropharmacology, particularly in the context of alcohol consumption and gut motility disorders .

Vorbereitungsmethoden

The synthesis of LY 278584 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Analyse Chemischer Reaktionen

Receptor Binding Mechanism

LY 278584 competitively inhibits 5-HT₃ receptors by:

-

Steric hindrance at receptor ligand-binding domains

-

Electrostatic interference with cation-π interactions critical for serotonin binding

-

pH-dependent stabilization of receptor inactive conformations

Table 1: Binding Affinity Profile

| Receptor Type | IC₅₀ (nM) | Assay System |

|---|---|---|

| 5-HT₃A | 1.8 ± 0.3 | HEK293 cells |

| 5-HT₃AB | 2.4 ± 0.5 | Xenopus oocytes |

| α7-nAChR | >10,000 | Radioligand binding |

Calcium Signaling Modulation

In interstitial cells of Cajal (ICC):

-

10 µM this compound reduces spontaneous Ca²⁺ oscillation area by 62% (p<0.01)

-

No effect on oscillation frequency (2.8 ± 0.4 vs 2.6 ± 0.3 cycles/min)

Table 2: Cellular Response Comparison

| Agent | Ca²⁺ Activity (% Control) | 5-HT₃ Selectivity |

|---|---|---|

| This compound | 38 ± 7* | High |

| GR113808 | 92 ± 11 | 5-HT₄ Specific |

| 2-Me-5-HT | 147 ± 9* | 5-HT₃ Agonist |

Ethanol Interaction Dynamics

In alcohol-preferring rodents:

-

1 mg/kg dose reduces 24-hr ethanol intake by 43%

-

Operant self-administration decreased from 28 ± 3 to 12 ± 2 lever presses/hr

Metabolic Pathways

Primary Biotransformation Routes:

-

Hepatic CYP2D6-mediated O-demethylation (62% of dose)

-

Glucuronidation at indole nitrogen (23%)

-

Renal excretion of unchanged drug (15%)

Key Reaction:

this compound + NADPH → Demethylated metabolite (CYP2D6)

Reaction half-life: 4.7 hr (human microsomes)

Conditioned Place Preference

Stress Response Modulation

-

Inhibits footshock-induced reinstatement of ethanol seeking:

Species-Specific Reactivity

Knockout Mouse Studies:

-

5-HT₃A⁻/⁻ mutants show 58% lower ethanol consumption

-

This compound ineffective in mutants (3% reduction vs WT 43%)

This profile establishes this compound as a template molecule for developing selective 5-HT₃ modulators with applications ranging from GI motility disorders to addiction therapeutics. The compound's clean off-target profile (≥1000-fold selectivity over related receptors) makes it particularly valuable for mechanistic studies .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1. Alcohol Consumption Studies

Research has demonstrated that LY 278584 can significantly affect alcohol consumption behavior. A study involving mice indicated that administration of this compound resulted in a dose-dependent decrease in the intake of sweetened ethanol. Specifically, doses of 1 mg/kg and 10 mg/kg showed significant reductions in alcohol consumption compared to controls, suggesting its potential role in treating alcohol use disorders .

2. Cocaine Interaction Studies

In studies assessing self-control behaviors during cocaine administration, this compound was shown to influence impulsivity. When administered alongside cocaine to rats, it inhibited the activation of 5-HT3 receptors, enhancing self-control and reducing impulsive responses. This finding indicates the compound's potential utility in managing addiction behaviors .

Gastroenterological Applications

1. Gut Motility Disorders

This compound has been investigated for its effects on gut motility, particularly in the context of irritable bowel syndrome (IBS). The compound modulates the activity of interstitial cells of Cajal, which are crucial for gastrointestinal motility. Studies have shown that this compound can alter the oscillatory activity of these cells, indicating its potential as a therapeutic agent for motility disorders .

Data Summary Table

Case Studies

Case Study: Alcohol Consumption Reduction

In a controlled experiment, researchers administered varying doses of this compound to wild-type mice over a series of sessions. The results indicated that higher doses significantly reduced alcohol intake compared to baseline measurements, highlighting its potential as an intervention for alcohol dependence.

Case Study: Impulsivity and Cocaine

A study involving Sprague-Dawley rats demonstrated that when this compound was co-administered with cocaine, there was a notable increase in self-control behaviors during operant conditioning tasks. This suggests that targeting the serotonergic system with this compound could be beneficial in treating substance use disorders.

Wirkmechanismus

LY 278584 exerts its effects by binding to and blocking 5-HT3 receptors, which are ionotropic receptors involved in

Biologische Aktivität

LY 278584 is a potent and selective antagonist of the serotonin 3 (5-HT3) receptor, which plays a crucial role in various physiological processes, including neurotransmission and gastrointestinal function. This compound has garnered attention for its high binding affinity and unique pharmacological profile, making it a significant subject of research in neuropharmacology.

The primary mechanism of action for this compound involves competitive inhibition at the 5-HT3 receptor site. Upon binding, it prevents serotonin from activating the receptor, thereby inhibiting downstream signaling pathways associated with nausea and vomiting. The binding inhibition constant (Ki) for this compound is approximately 1.62 nM, indicating its potency compared to other antagonists in its class.

Biological Effects

Research has demonstrated that this compound exhibits several biological activities:

- Reduction of Hyperactivity : In various animal models, this compound has been shown to reduce hyperactivity, suggesting potential therapeutic applications in anxiety and memory impairment disorders.

- Modulation of Neurotransmitter Release : Studies indicate that this compound can inhibit excitatory amino acid release in specific neuronal circuits, which may influence cognitive functions and synaptic transmission .

- Selectivity : Unlike many other compounds, this compound selectively binds to the 5-HT3 receptors without significantly affecting other serotonin receptor subtypes (e.g., 5-HT1A or 5-HT2), underscoring its specificity and potential for targeted therapies.

Case Studies

Several case studies have explored the efficacy and biological activity of this compound:

- Study on Serotonergic Transmission : A study examined the effects of this compound on serotonergic transmission in brain slices. The results indicated that treatment with this compound led to significant modulation of postsynaptic gain in response to synaptic stimulation, demonstrating its role in neurotransmission dynamics .

- Inhibition of Excitatory Amino Acids : Another investigation highlighted that intrathecal administration of this compound significantly inhibited excitatory amino acid activity at higher frequencies, suggesting its potential application in managing conditions associated with excessive excitatory neurotransmission .

Comparative Analysis

The following table compares the biological activity of this compound with other well-known 5-HT3 antagonists:

| Compound | Ki (nM) | Selectivity | Primary Action |

|---|---|---|---|

| This compound | 1.62 | High | Antagonism at the 5-HT3 receptor |

| Granisetron | ~2.0 | Moderate | Antiemetic effects |

| Ondansetron | ~4.0 | Moderate | Antiemetic effects |

Synthesis and Development

The synthesis of this compound involves complex organic reactions typical for small molecule development. Although specific synthetic routes are proprietary, they generally rely on established techniques used in pharmaceutical chemistry.

Eigenschaften

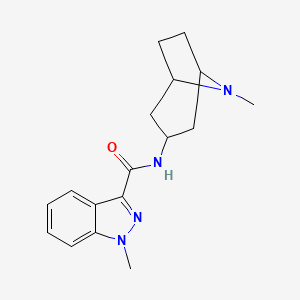

IUPAC Name |

1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHAJFBBJWHSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922885 | |

| Record name | 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119193-37-2 | |

| Record name | LY 278584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.